Cas no 50851-05-3 (6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine)

6-1-(Hydroxyimino)ethyl-1,3-benzothiazol-2-amine is a specialized benzothiazole derivative featuring a hydroxyiminoethyl substituent at the 6-position and an amine group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of both hydroxyimino and amine functional groups allows for further derivatization, enabling applications in the development of heterocyclic compounds, coordination chemistry, and bioactive molecules. Its structural framework may also contribute to chelating properties, making it relevant in metal ion binding studies. The compound's stability and reactivity profile make it suitable for controlled synthetic modifications under optimized conditions.
6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine structure
50851-05-3 structure
Product Name:6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine
CAS No:50851-05-3
MF:C9H9N3OS
MW:207.252259969711
CID:934374
PubChem ID:86767320
Update Time:2025-05-21

6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9ci)
    • 50851-05-3
    • 1-(2-Aminobenzo[d]thiazol-6-yl)ethanoneoxime
    • EN300-157845
    • (NE)-N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine
    • 6-[1-(hydroxyimino)ethyl]-1,3-benzothiazol-2-amine
    • 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone oxime
    • 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine
    • Inchi: 1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)/b12-5+
    • InChI Key: ZQTZTDPTMOJPDU-LFYBBSHMSA-N
    • SMILES: S1C(N)=NC2C=CC(/C(/C)=N/O)=CC1=2

Computed Properties

  • Exact Mass: 207.04663309g/mol
  • Monoisotopic Mass: 207.04663309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 99.7Ų

6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine Pricemore >>

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Additional information on 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine

6-1-(Hydroxyimino)ethyl-1,3-benzothiazol-2-amine: A Comprehensive Overview

The compound with CAS No. 50851-05-3, commonly referred to as 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The benzothiazole core of this molecule provides a unique platform for functionalization, making it a valuable substrate for various chemical modifications.

Recent studies have highlighted the potential of 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics and antifungal agents. The hydroxyimino group attached to the benzothiazole ring introduces additional reactivity, enabling the molecule to participate in a wide range of chemical reactions. This has made it a popular choice in medicinal chemistry for designing drugs with improved pharmacokinetic properties.

In terms of synthesis, 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine can be prepared through various routes, including condensation reactions and nucleophilic substitutions. One notable method involves the reaction of benzothiazole derivatives with appropriate imine precursors under controlled conditions. This approach allows for precise control over the substitution pattern on the benzothiazole ring, which is crucial for optimizing the molecule's biological activity.

The structural versatility of 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine has also been leveraged in materials science. For instance, derivatives of this compound have been investigated as potential candidates for organic light-emitting diodes (OLEDs). The benzothiazole moiety contributes to the molecule's electronic properties, making it suitable for applications in optoelectronics. Recent advancements in this area have demonstrated improved efficiency and stability in OLED devices incorporating this compound.

Another emerging application of 6-1-(hydroxyimino)ethyl-1,3-benzothiazol-2-amine is in catalysis. Its ability to coordinate with metal ions has been exploited to develop heterogeneous catalysts for various organic transformations. These catalysts exhibit high activity and selectivity, making them promising for industrial applications. Ongoing research is focused on enhancing the recyclability and durability of these catalysts to further expand their utility.

In conclusion, 6-1-(hydroxyimino)ethyl-1,3-benzothiazol

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